molecular formula C15H19N5O3 B2989944 (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034286-83-2

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2989944
CAS No.: 2034286-83-2
M. Wt: 317.349
InChI Key: DLOJCZNGLVYZPY-UHFFFAOYSA-N
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Description

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic small molecule featuring a pyrrolidine linker connecting a dimethylaminopyrazine moiety to a 5-methylisoxazole carbamate. This specific molecular architecture, incorporating nitrogen-rich heterocycles like pyrazine and isoxazole, is of significant interest in medicinal chemistry and drug discovery research. Such compounds are frequently explored as key scaffolds in the development of protein kinase inhibitors . The presence of both pyrazine and isoxazole rings, which are common in pharmacologically active compounds, suggests potential utility in various biochemical screening campaigns . This product is intended for research purposes as a building block or intermediate in the synthesis of more complex molecules or for use in exploratory biological assays. It is supplied as a solid and should be stored under appropriate conditions. For Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-10-6-12(18-23-10)15(21)20-5-4-11(9-20)22-14-8-16-7-13(17-14)19(2)3/h6-8,11H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOJCZNGLVYZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of approximately 302.34 g/mol. The presence of various functional groups such as the dimethylamino group, pyrrolidine ring, and isoxazole moiety contributes to its pharmacological properties.

FeatureDescription
Molecular FormulaC15H18N4O2C_{15}H_{18}N_{4}O_{2}
Molecular Weight302.34 g/mol
Key Functional GroupsDimethylamino, Pyrrolidine, Isoxazole

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of certain signaling pathways, potentially impacting cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

  • Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including HeLa and HCT116 cells. The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Neuroprotective Effects : The dimethylamino group enhances its ability to cross the blood-brain barrier, suggesting potential neuroprotective properties. Studies indicate that it may reduce oxidative stress and inflammation in neuronal cells.
  • Antimicrobial Activity : The compound has demonstrated efficacy against several bacterial strains, indicating potential applications in treating infections.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound.

Case Study 1: Anticancer Properties

A study evaluating analogs of this compound found that modifications to the pyrrolidine ring significantly affected cytotoxicity against cancer cell lines. The most active derivatives were those with additional electron-withdrawing groups, which enhanced their ability to induce cell death through apoptosis .

Case Study 2: Neuroprotection

In a model of neurodegeneration, compounds similar to this compound were shown to protect neuronal cells from glutamate-induced toxicity by modulating NMDA receptor activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that:

  • Dimethylamino Group : Enhances solubility and bioavailability.
  • Pyrrolidine Ring : Critical for receptor binding and activity.
  • Isoxazole Moiety : Contributes to anticancer properties through specific interactions with DNA or RNA synthesis pathways.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties
  • Solubility: Predicted to be moderate in polar aprotic solvents (e.g., DMSO) due to the dimethylamino group, contrasting with 7a/7b’s higher aqueous solubility from ionizable carboxylates .
  • Stability : The isoxazole ring may resist oxidative degradation better than thiophene, a liability in 7a/7b under prolonged storage .
Bioactivity Hypotheses
  • Antimicrobial Potential: Analogous to 7a/7b, the compound could disrupt microbial cell membranes or enzyme function, but its larger size may limit penetration compared to smaller thiophene derivatives .
  • Kinase Inhibition: The pyrazine-dimethylamino motif resembles ATP-competitive kinase inhibitors (e.g., imatinib), suggesting possible tyrosine kinase targeting .

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